molecular formula C22H17NO4 B15210834 Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 20958-77-4

Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Cat. No.: B15210834
CAS No.: 20958-77-4
M. Wt: 359.4 g/mol
InChI Key: DFUBRQBTJOVQFN-UHFFFAOYSA-N
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Description

Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrrolo[2,1-a]isoquinoline family, which is known for its diverse biological and chemical properties. The presence of phenyl and carboxylate groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-bromoacetyl)coumarins with isoquinoline and dialkyl acetylenedicarboxylates in the presence of triethylamine. This one-pot, three-component reaction is advantageous due to its ease of purification, performance, and good yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR.

Scientific Research Applications

Chemistry: In chemistry, Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and carboxylate moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Dimethyl 3-((3-F-anilino)carbonyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

  • Dimethyl 3-{[2-(trifluoromethyl)anilino]carbonyl}pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

  • Dimethyl 3-[(2,6-diethylanilino)carbonyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Uniqueness: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific structural features, such as the presence of the phenyl group, which may confer unique chemical and biological properties compared to its analogs

Properties

CAS No.

20958-77-4

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C22H17NO4/c1-26-21(24)17-18(22(25)27-2)20-16-11-7-6-8-14(16)12-13-23(20)19(17)15-9-4-3-5-10-15/h3-13H,1-2H3

InChI Key

DFUBRQBTJOVQFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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